molecular formula C15H17N3O4 B3828712 N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-nitrobenzohydrazide

N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-nitrobenzohydrazide

Cat. No. B3828712
M. Wt: 303.31 g/mol
InChI Key: HISDMDRLTAYUKP-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-(3,3-dimethyl-5-oxocyclohexylidene)-2-nitrobenzohydrazide” is a chemical compound. Based on its name, it is a derivative of benzohydrazide, which is a type of organic compound containing a carbonyl group (C=O) attached to a hydrazide group (N-NH2) . The “3,3-dimethyl-5-oxocyclohexylidene” part suggests that it has a cyclohexane ring (a six-membered ring) with two methyl groups (CH3) and a ketone group (C=O) attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzohydrazide), a nitro group (-NO2), and a cyclohexane ring with two methyl groups and a ketone group attached . The exact structure would depend on the specific locations of these groups on the rings .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would depend on the specific structure of the compound .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific information or studies on this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information on this compound, it’s not possible to provide details on its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and potentially its bioactivity if it’s found to have any interesting biological effects .

properties

IUPAC Name

N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-15(2)8-10(7-11(19)9-15)16-17-14(20)12-5-3-4-6-13(12)18(21)22/h3-6H,7-9H2,1-2H3,(H,17,20)/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISDMDRLTAYUKP-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])CC(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=N\NC(=O)C2=CC=CC=C2[N+](=O)[O-])/CC(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-nitrobenzohydrazide
Reactant of Route 2
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-nitrobenzohydrazide
Reactant of Route 3
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-nitrobenzohydrazide
Reactant of Route 4
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-nitrobenzohydrazide
Reactant of Route 5
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-nitrobenzohydrazide
Reactant of Route 6
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-nitrobenzohydrazide

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